molecular formula C11H11NO2S B8723000 Methyl 4-methyl-3-(pyrrol-1-yl)thiophene-2-carboxylate

Methyl 4-methyl-3-(pyrrol-1-yl)thiophene-2-carboxylate

Cat. No.: B8723000
M. Wt: 221.28 g/mol
InChI Key: GFINFHUMZPIJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-3-(pyrrol-1-yl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 4-methyl-3-pyrrol-1-ylthiophene-2-carboxylate

InChI

InChI=1S/C11H11NO2S/c1-8-7-15-10(11(13)14-2)9(8)12-5-3-4-6-12/h3-7H,1-2H3

InChI Key

GFINFHUMZPIJEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1N2C=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

43.8 g (0.292 mol) of 4-chloropyridine hydrochloride and 38.59 g (0.292 mol) of 2,5-dimethoxytetrahydrofuran are stirred for 10 minutes at room temperature in 600 ml of dioxane. 50 g (0.292 mol) of methyl 4-methyl-3-aminothiophene-2-carboxylate are added and the suspension is heated at reflux for 3 hours. The dioxane is removed under reduced pressure, and the residue is taken up in 1 liter of water and then extracted with 1 liter of diethyl ether. The ethereal phase is washed with water, decanted off, dried over magnesium sulfate, rendered colourless with animal charcoal and concentrated under reduced pressure to yield the title compound.
Name
4-chloropyridine hydrochloride
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
38.59 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
91%

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